5-Bromo-6-chloropyridin-2-amine

Palladium Catalysis Cross‑Coupling Sequential Functionalization

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitors face extended synthetic routes when using mono-halogenated pyridine scaffolds that lack orthogonal reactivity. 5-Bromo-6-chloropyridin-2-amine resolves this with three distinct functional handles (C2-NH₂, C5-Br, C6-Cl) on a single low-MW core (207.46 g/mol): • Enables sequential C5 Suzuki-Miyaura coupling followed by C6 SNAr/amination - reducing synthetic steps by 2-3 vs. mono-halogenated alternatives, directly compressing project timelines and reagent costs • Validated CDK2 inhibitory activity (parent scaffold IC₅₀ = 1.3 µM; optimized derivatives reach CDK1/cyclin B IC₅₀ = 110 nM) provides a data-backed starting point for kinase-targeted SAR exploration • 72% synthetic yield from commodity-priced 6-chloropyridin-2-amine supports cost-effective procurement for pilot-scale synthesis and field trial material preparation

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 358672-65-8
Cat. No. B1292001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloropyridin-2-amine
CAS358672-65-8
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)Cl)N
InChIInChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
InChIKeyBUTBOALODZMXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloropyridin-2-amine: Strategic Building Block


5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8) is a dihalogenated 2-aminopyridine derivative characterized by the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical development, functioning primarily as a bifunctional scaffold capable of orthogonal diversification through its C5‑bromo, C6‑chloro, and C2‑amino functional groups . The presence of two distinct halogen atoms (Br and Cl) on the electron-deficient pyridine ring enables selective and sequential cross‑coupling reactions, making it a strategic building block for the construction of complex heterocyclic architectures in lead optimization programs [1].

Irreplaceable vs. Mono-Halogenated Analogs


Generic substitution of 5‑bromo‑6‑chloropyridin‑2‑amine with mono‑halogenated analogs such as 6‑chloropyridin‑2‑amine or 5‑bromopyridin‑2‑amine fundamentally alters synthetic utility due to the loss of orthogonal reactivity [1]. The strategic value of this compound resides in its specific 2‑amino‑5‑bromo‑6‑chloro substitution pattern, which enables sequential chemoselective functionalization: the C5‑bromo position participates preferentially in oxidative addition for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), while the C6‑chloro group remains intact for subsequent SNAr or further coupling steps [2]. Regioisomeric alternatives such as 3‑bromo‑5‑chloropyridin‑2‑amine exhibit different electronic distributions and steric environments, altering both reaction kinetics and regioselectivity profiles in downstream transformations [3]. In lead optimization campaigns targeting kinase inhibition, derivatives bearing the 5‑bromo‑6‑chloro motif have demonstrated distinct structure‑activity relationship (SAR) profiles compared to other halogenation patterns, as evidenced by varying CDK2 inhibitory activities across related scaffolds [4].

Quantitative Differentiation Evidence


Chemoselective C5 vs. C6 Coupling Reactivity

In Pd‑catalyzed cross‑coupling reactions, the C5‑bromo position of 5‑bromo‑6‑chloropyridin‑2‑amine exhibits substantially higher reactivity than the C6‑chloro position, enabling selective sequential functionalization without protecting group manipulation. Under standard Suzuki‑Miyaura conditions using Pd(dba)₂/XPhos catalyst system, the C5‑bromo undergoes coupling with arylboronic acids in >95% conversion while the C6‑chloro remains inert, whereas the reverse selectivity cannot be achieved with regioisomeric 3‑bromo‑5‑chloropyridin‑2‑amine [1]. This orthogonal reactivity profile is consistent with class‑level observations where bromo‑substituents on 2‑aminopyridines demonstrate approximately 10³‑fold higher oxidative addition rates compared to chloro‑substituents in Pd(0)‑catalyzed processes [2].

Palladium Catalysis Cross‑Coupling Sequential Functionalization C‑C Bond Formation

CDK2 Inhibitory Activity of Derived Scaffolds

Derivatives incorporating the 5‑bromo‑6‑chloropyridin‑2‑amine scaffold have been evaluated for CDK2 inhibition. In a scaffold‑hopping medicinal chemistry program, pyridine derivatives bearing the 5‑bromo‑6‑chloro substitution pattern exhibited IC₅₀ values in the low micromolar range against CDK2, with the most potent analog showing an IC₅₀ of 1.3 µM in a luminescence‑based kinase assay [1]. In comparison, the unsubstituted 2‑aminopyridine parent scaffold showed no detectable CDK2 inhibition (IC₅₀ > 100 µM) under identical assay conditions, demonstrating that the 5‑bromo‑6‑chloro halogenation pattern contributes to kinase binding affinity [1]. BindingDB entries for related 5‑bromo‑6‑chloropyridin‑2‑amine derivatives confirm interaction with multiple kinases including CDK1/cyclin B and PDK1, with reported IC₅₀ values ranging from 110 nM to 10 µM depending on specific derivatization [2].

Cyclin‑Dependent Kinase CDK2 Inhibition Cancer Therapeutics Kinase Inhibitor

Stability & Storage Profile Comparison

5‑Bromo‑6‑chloropyridin‑2‑amine requires storage under inert gas (nitrogen or argon) at 2–8 °C with protection from light to maintain stability over a validated three‑year shelf life . In contrast, the mono‑halogenated analog 6‑chloropyridin‑2‑amine can be stored at room temperature without special atmospheric protection, reflecting the greater sensitivity of the dihalogenated compound to oxidative and photolytic degradation pathways . This differential stability profile stems from the electron‑withdrawing effects of dual halogen substitution, which increases susceptibility to nucleophilic attack and photo‑induced homolytic cleavage compared to mono‑halogenated systems [1].

Compound Stability Storage Conditions Procurement Logistics Shelf‑Life

Synthesis Efficiency by Electrophilic Bromination

The synthesis of 5‑bromo‑6‑chloropyridin‑2‑amine via electrophilic bromination of 6‑chloropyridin‑2‑amine using N‑bromosuccinimide (NBS) proceeds with a reported isolated yield of 72% in DMF at room temperature over 0.5–13 hours . This represents a practical synthetic efficiency benchmark for procurement planning when multi‑gram quantities are required. For comparison, analogous bromination of 2‑aminopyridine (without the 6‑chloro directing group) yields a mixture of 3‑bromo and 5‑bromo regioisomers requiring chromatographic separation, with isolated yields of the desired 5‑bromo isomer typically below 40% [1].

Synthetic Yield Bromination Process Efficiency Scale‑Up

Optimal Research & Industrial Applications


Sequential Diversification for Kinase Inhibitors

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors benefit from the orthogonal reactivity of 5‑bromo‑6‑chloropyridin‑2‑amine, which enables C5‑aryl or C5‑heteroaryl installation via Suzuki‑Miyaura coupling followed by C6‑amination or C6‑alkylation at the chloro position. The 1.3 µM CDK2 inhibitory activity of the parent scaffold provides a validated starting point for SAR exploration [1]. This sequential functionalization strategy reduces synthetic step count by 2–3 steps compared to mono‑halogenated alternatives, directly impacting project timelines and reagent procurement costs.

Agrochemical Fungicide Intermediate

The electron‑deficient pyridine core of 5‑bromo‑6‑chloropyridin‑2‑amine serves as a privileged scaffold for agrochemical fungicide development. Sequential coupling at C5 and C6 positions enables modular construction of pyridine‑containing heterocycles structurally related to commercial fungicide classes [2]. The 72% synthetic yield from commodity‑priced 6‑chloropyridin‑2‑amine supports cost‑effective procurement for pilot‑scale synthesis and field trial material preparation.

Fragment-Based Drug Discovery Libraries

In fragment‑based drug discovery (FBDD), 5‑bromo‑6‑chloropyridin‑2‑amine offers three orthogonal functional handles (C2‑NH₂, C5‑Br, C6‑Cl) from a low‑molecular‑weight core (MW = 207.46 g/mol), aligning with fragment library design principles. The compound's demonstrated kinase binding profile (CDK1/cyclin B IC₅₀ = 110 nM for optimized derivatives) [3] validates its utility as a fragment starting point for kinase‑targeted library construction, where orthogonal reactivity enables rapid parallel synthesis of diverse analogs for hit‑to‑lead expansion.

Reference Standard for Analytical Method Development

The distinct physicochemical properties of 5‑bromo‑6‑chloropyridin‑2‑amine—including a calculated density of 1.8 ± 0.1 g/cm³ and boiling point of 284.7 ± 35.0 °C at 760 mmHg [4]—make it a suitable reference standard for developing and validating HPLC and GC‑MS analytical methods for halogenated heterocyclic compounds. The requirement for cold‑chain storage (2–8 °C under inert atmosphere) necessitates procurement planning for analytical laboratories establishing reference material programs.

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